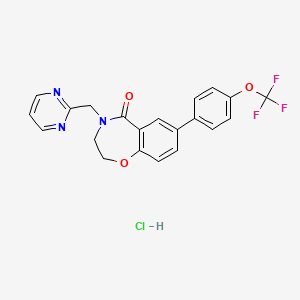

Eleclazine hydrochloride

Overview

Description

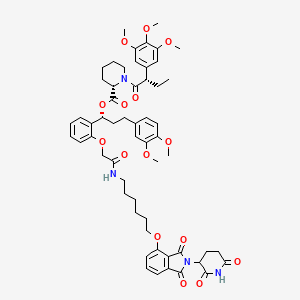

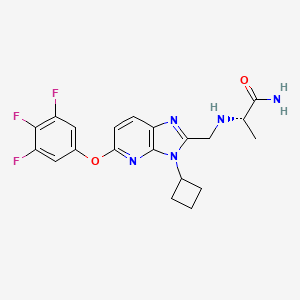

Eleclazine hydrochloride is a small molecule that has been used in trials studying the treatment of LQT2 Syndrome, Long QT Syndrome, Ischemic Heart Disease, Ventricular Arrhythmia, and Long QT Syndrome Type 3 . It belongs to the class of organic compounds known as benzoxazepines, which are organic compounds containing a benzene fused to an oxazepine ring .

Molecular Structure Analysis

The molecular formula of Eleclazine hydrochloride is C21H17ClF3N3O3 . The structure includes a benzene fused to an oxazepine ring, which is a seven-membered ring with four carbon atoms, one oxygen atom, and a nitrogen atom .Physical And Chemical Properties Analysis

Eleclazine hydrochloride has a molecular weight of 451.83 . It should be stored at 0-4℃ for short term (days to weeks), or -20℃ for long term (months) .Scientific Research Applications

Reduction of Atrial Fibrillation

Specific Scientific Field

This application falls under the field of Cardiology , specifically the study of Atrial Fibrillation .

Summary of the Application

Eleclazine hydrochloride has been used to reduce atrial fibrillation dominant frequency and facilitate the suppression of arrhythmia in HL-1 cells .

Methods of Application

In the study, a confluent HL-1 murine atrial myocyte monolayer with spontaneous fibrillatory activity was cultured in 1.5 cm diameter petri dishes. An optical mapping system was used to record fibrillatory activity under basal conditions and under eleclazine at increasing concentrations (1, 3, and 5 μM) .

Results or Outcomes

Eleclazine significantly decreased dominant frequency with respect to basal conditions. The magnitude of drug-induced decrease in AF activation frequency was enhanced by increasing concentrations. The incidence of spontaneous defibrillation in atrial monolayers was significantly greater under eleclazine 5μM action than under control conditions .

Protection Against Ischemia-Induced Vulnerability to Atrial Fibrillation

Specific Scientific Field

This application is also in the field of Cardiology , specifically in the study of Ischemia-Induced Atrial Fibrillation .

Summary of the Application

Eleclazine hydrochloride has been used to protect against ischemia-induced vulnerability to atrial fibrillation and reduce atrial and ventricular repolarization abnormalities .

Methods of Application

In the study, myocardial ischemia was induced in chloralose-anesthetized, open-chest, male Yorkshire pigs by partial occlusion of the left circumflex coronary artery. Eleclazine was administered before and at 2 hours after epinephrine infusion .

Results or Outcomes

Eleclazine reduced the ischemia-induced surge in T-wave alternans, T-wave heterogeneity, and atrial repolarization alternans. It also reduced the ischemia-induced fall in AF threshold. Eleclazine shortened baseline QT interval, JT interval, and atrial action potential duration .

Treatment of Long QT Syndrome Type 3

Specific Scientific Field

This application falls under the field of Cardiology , specifically the study of Long QT Syndrome Type 3 (LQT3) .

Summary of the Application

Eleclazine hydrochloride has been used in trials studying the treatment of Long QT Syndrome Type 3 . LQT3 is a subtype of long QT syndrome, which is a heart disorder characterized by prolonged QT intervals on an electrocardiogram and can lead to a life-threatening irregular heartbeat (arrhythmia).

Methods of Application

In the clinical trial (NCT02300558), eleclazine was tested for safety, tolerability, and its effect on shortening of the QT interval in LQT3 patients .

Treatment of Ischemic Heart Disease

Specific Scientific Field

This application falls under the field of Cardiology , specifically the study of Ischemic Heart Disease .

Summary of the Application

Eleclazine hydrochloride has been used in trials studying the treatment of Ischemic Heart Disease . Ischemic heart disease is a condition characterized by reduced blood supply to the heart muscle, usually due to coronary artery disease.

Methods of Application

Treatment of Ventricular Arrhythmia

Specific Scientific Field

This application falls under the field of Cardiology , specifically the study of Ventricular Arrhythmia .

Summary of the Application

Eleclazine hydrochloride has been used in trials studying the treatment of Ventricular Arrhythmia . Ventricular arrhythmias are abnormal heart rhythms that originate in the lower chambers of the heart, known as the ventricles.

Methods of Application

Treatment of LQT2 Syndrome

Specific Scientific Field

This application falls under the field of Cardiology , specifically the study of Long QT Syndrome Type 2 (LQT2) .

Summary of the Application

Eleclazine hydrochloride has been used in trials studying the treatment of Long QT Syndrome Type 2 . LQT2 is a subtype of long QT syndrome, which is a heart disorder characterized by prolonged QT intervals on an electrocardiogram and can lead to a life-threatening irregular heartbeat (arrhythmia).

Safety And Hazards

When handling Eleclazine hydrochloride, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . Remove all sources of ignition and evacuate personnel to safe areas .

Future Directions

Eleclazine hydrochloride is currently undergoing clinical testing for the treatment of cardiac arrhythmias . Its ability to reduce the dominant frequency of atrial fibrillation and facilitate the termination of arrhythmia in cultured atrial myocyte monolayer has been demonstrated , suggesting potential for future therapeutic applications.

properties

IUPAC Name |

4-(pyrimidin-2-ylmethyl)-7-[4-(trifluoromethoxy)phenyl]-2,3-dihydro-1,4-benzoxazepin-5-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16F3N3O3.ClH/c22-21(23,24)30-16-5-2-14(3-6-16)15-4-7-18-17(12-15)20(28)27(10-11-29-18)13-19-25-8-1-9-26-19;/h1-9,12H,10-11,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRYHNOXHGYUHFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=C(C=C2)C3=CC=C(C=C3)OC(F)(F)F)C(=O)N1CC4=NC=CC=N4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17ClF3N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Eleclazine hydrochloride | |

CAS RN |

1448754-43-5 | |

| Record name | Eleclazine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1448754435 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ELECLAZINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4R1JP3Q4HI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Sulfur, [4-[[2-(1,1-difluoroethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amino]phenyl]pentafluoro-, (OC-6-21)-](/img/structure/B607214.png)

![N-[(1R,2R,3S)-2-hydroxy-3-(10H-phenoxazin-10-yl)cyclohexyl]-4-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B607218.png)

![(2s,4r)-1-((s)-2-(7-(4-((r)-3-((4-(N-(4-(4-((4'-chloro-4,4-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazin-1-yl)benzoyl)sulfamoyl)-2-((trifluoromethyl)sulfonyl)phenyl)amino)-4-(phenylthio)butyl)piperazin-1-yl)-7-oxoheptanamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-((s)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide](/img/structure/B607219.png)